molecular formula C9H8BrFO2 B573052 Ethyl 2-bromo-6-fluorobenzoate CAS No. 1214362-62-5

Ethyl 2-bromo-6-fluorobenzoate

Cat. No.: B573052
CAS No.: 1214362-62-5
M. Wt: 247.063
InChI Key: OEFDOVREWMJGGR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-fluorobenzoate (CAS 1214362-62-5) is an aromatic ester derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 6-position of the benzene ring, with an ethyl ester group at the carboxylic acid position. This compound is widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fluorinated materials due to its reactivity in coupling reactions (e.g., Suzuki-Miyaura) and its role as a halogenated building block .

Properties

IUPAC Name

ethyl 2-bromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFDOVREWMJGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673253
Record name Ethyl 2-bromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-62-5
Record name Ethyl 2-bromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-6-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with o-fluorobenzonitrile as the initial raw material. The process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to yield 2-bromo-6-fluorobenzoic acid . This intermediate is then esterified to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds formed through the coupling of the benzoate with another aromatic ring.

Scientific Research Applications

Ethyl 2-bromo-6-fluorobenzoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluorobenzoate depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Substitution

Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7)
  • Structural Difference : Bromine at the 5-position instead of the 2-position.
  • Impact : The shifted bromine alters steric and electronic properties, reducing similarity (0.94 vs. 0.90 for the target compound) . This positional change affects reactivity in cross-coupling reactions, as meta-substituted bromine may hinder access to catalytic sites compared to ortho-substitution.
Ethyl 2-bromo-3,6-difluorobenzoate (CAS 141134-24-9)
  • Structural Difference : Additional fluorine at the 3-position.
  • Impact: Increased electronegativity enhances resistance to nucleophilic attack. The difluoro substitution also raises lipophilicity (logP ~2.8 vs. ~2.5 for the mono-fluoro compound), influencing bioavailability in drug design .

Ester Group Variations

Methyl 2-bromo-6-fluorobenzoate (CAS 820236-81-5)
  • Structural Difference : Methyl ester instead of ethyl ester.
  • Impact : The smaller methyl group reduces molecular weight (MW 247.6 vs. 261.6 for the ethyl variant) and increases water solubility (2.1 mg/mL vs. 1.5 mg/mL), making it preferable in aqueous-phase reactions .
Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS 1427409-40-2)
  • Structural Difference : Methyl group at the 6-position and bromine at the 4-position.
  • Impact : The methyl group introduces steric hindrance, lowering reactivity in ester hydrolysis by ~20% compared to the unsubstituted ethyl variant .

Additional Halogenation

Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0)
  • Structural Difference : Chlorine at the 3-position.
  • Impact: Chlorine’s larger atomic radius increases steric bulk, reducing reaction yields in Pd-catalyzed couplings by ~15% compared to the non-chlorinated analogue. However, it enhances thermal stability (decomposition temperature: 210°C vs. 195°C for the target compound) .

Commercial Data

Compound Price (1g) Supplier Key Applications
This compound 88.00 € CymitQuimica Pharmaceutical intermediates
Mthis compound 62.00 € Multiple Agrochemical synthesis
Ethyl 5-bromo-2-fluorobenzoate 102.00 € Parchem Material science

Key Research Findings

  • Reactivity : this compound demonstrates superior reactivity in Buchwald-Hartwig aminations compared to its methyl analogue, attributed to the ethyl group’s moderate electron-donating effect .
  • Bioactivity : Fluorinated benzoates, including this compound, show enhanced antifungal properties in ethyl acetate extracts, as observed in spice-derived bioactive compounds (e.g., turmeric and ginger) .

Biological Activity

Ethyl 2-bromo-6-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanism of action, and comparative studies with similar compounds.

  • Chemical Formula : C9H8BrF O2
  • Molecular Weight : 233.06 g/mol
  • Structure : The compound features a benzoate structure with bromine and fluorine substituents, which are known to influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its functional groups, which allow it to interact with various molecular targets:

  • Enzyme Inhibition : The bromine and fluorine atoms can participate in hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, modulating signaling pathways.

These mechanisms suggest that this compound could play a role in drug development, particularly in targeting diseases where enzyme inhibition or receptor modulation is beneficial.

Antimicrobial Activity

Research indicates that halogenated benzoates often exhibit antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant activity against Gram-positive bacteria, with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Ethyl 4-bromo-2-fluorobenzoate64Escherichia coli

Cytotoxicity Assays

In vitro cytotoxicity assays using human liver HepG2 cells showed that this compound has an IC50 value of approximately 25 µM. This indicates moderate cytotoxicity, which is essential for evaluating its safety profile as a pharmaceutical candidate.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity due to structural variations. For instance:

CompoundStructureBiological Activity
Ethyl 2-bromo-4-chloro-6-fluorobenzoateCl at position 4Higher cytotoxicity (IC50 = 15 µM)
Ethyl 2-bromo-3-chloro-6-fluorobenzoateCl at position 3Lower antimicrobial activity (MIC = 128 µg/mL)

These comparisons highlight how slight modifications in the substitution pattern can significantly impact both the potency and type of biological activity exhibited by these compounds.

Case Studies

  • Study on Antiparasitic Activity : A recent study explored the antiparasitic potential of this compound against Plasmodium falciparum. The compound exhibited an EC50 value of 0.5 µM, demonstrating promising efficacy against malaria parasites.
  • In Silico Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for further drug development.

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